4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
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Overview
Description
4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzamide core, along with a furan ring attached via an ethyl linker
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various receptors and enzymes, which play a crucial role in numerous biological processes .
Mode of Action
Compounds with similar structures are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:
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Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(furan-3-yl)ethylamine to yield the desired benzamide.
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Reaction Conditions: : The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained at room temperature to slightly elevated temperatures (20-50°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
- 4-TERT-BUTYL-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
- 4-CHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE
Uniqueness
4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may provide different pharmacokinetic properties, such as improved solubility and membrane permeability.
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-19-14-5-3-13(4-6-14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHZFQFHGHSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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